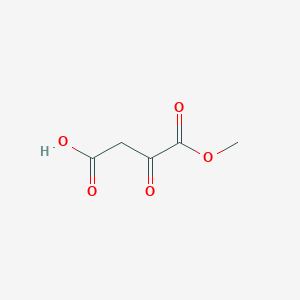

4-Methoxy-3,4-dioxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-3,4-dioxobutanoic acid is an organic compound with the molecular formula C5H6O5 It is characterized by the presence of both methoxy and dioxobutanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3,4-dioxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with oxalyl chloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,4-dioxobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: N-bromophthalimide in acetic acid medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted dioxobutanoic acids.

Scientific Research Applications

4-Methoxy-3,4-dioxobutanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-methoxy-3,4-dioxobutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of ribonuclease H in HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This inhibition occurs through direct binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

3,4-Dioxobutanoic acid: Similar structure but lacks the methoxy group.

4-Oxo-4-arylbutanoic acids: Differ in the presence of aryl groups instead of the methoxy group.

Uniqueness: 4-Methoxy-3,4-dioxobutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and biological studies.

Biological Activity

4-Methoxy-3,4-dioxobutanoic acid, a compound belonging to the class of β-keto acids, has garnered attention for its potential biological activities. Characterized by two carbonyl groups and a methoxy substituent, this compound exhibits significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its enzymatic inhibition properties, pharmacological potential, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C5H6O5, and it features:

- Two carbonyl groups : These contribute to its reactivity and ability to form chelates with metal ions.

- Methoxy group : Enhances solubility and potential interactions with biological targets.

Enzymatic Inhibition

Research indicates that derivatives of this compound function as inhibitors in various enzymatic processes. Notably:

- HIV-1 Integrase Inhibition : Compounds related to this structure have been studied for their ability to inhibit HIV-1 integrase through metal ion chelation, essential for enzyme activity .

- Influenza Virus Polymerase Inhibition : A series of studies have shown that 4-substituted 2,4-dioxobutanoic acids can selectively inhibit the polymerase activity of influenza A and B viruses. These compounds demonstrated IC50 values ranging from 0.19 to 21.3 μmol/L, highlighting their potential as antiviral agents .

Pharmacological Applications

The pharmacokinetic profile of this compound derivatives has been explored in drug development:

- Absorption and Solubility : Studies indicate high gastrointestinal absorption and solubility, making these compounds suitable for oral formulations .

- Therapeutic Potential : The compound's derivatives are being investigated for their roles in treating viral infections and other diseases due to their ability to interact with key biological targets .

Antiviral Efficacy

In vitro studies have demonstrated the antiviral efficacy of compounds derived from this compound against various influenza strains:

- Study Overview : Mice infected with H5N1 and H1N1 viruses were treated with these compounds. Results indicated significant viral titer reduction, with some compounds achieving up to 80% inhibition .

- Safety Profile : Safety assessments in animal models showed no significant adverse effects at therapeutic doses, supporting the compound's potential for clinical application .

Comparative Analysis

The following table summarizes the biological activities and structural features of selected compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aryl-2,4-dioxobutanoic acid | Contains aryl substituents | Enhanced antiviral activity |

| Oxaloacetate | Contains two carboxylic groups | Central role in metabolic pathways |

| 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | Additional phenyl ring | Increased lipophilicity and activity |

Properties

IUPAC Name |

4-methoxy-3,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-10-5(9)3(6)2-4(7)8/h2H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNNXFAXRHJHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.